molecular formula C19H14ClNO2 B5473579 [2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

Cat. No.: B5473579
M. Wt: 323.8 g/mol
InChI Key: QDZSVXYIRMXITR-RMKNXTFCSA-N
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Description

[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is a complex organic compound that features a quinoline moiety. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4-aminophenyl acetate with quinoline-2-carbaldehyde under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and solvent-free conditions are often employed to enhance the efficiency and sustainability of the process . These methods not only reduce the reaction time but also minimize the use of hazardous solvents, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition can lead to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is unique due to its specific structural features, such as the presence of both a chloro group and a quinoline moiety.

Properties

IUPAC Name

[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c1-13(22)23-19-11-7-14(12-17(19)20)6-9-16-10-8-15-4-2-3-5-18(15)21-16/h2-12H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZSVXYIRMXITR-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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